Methyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate
Description
Methyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate (IUPAC name) is a pyridine derivative with a chlorine substituent at position 5, an isopropoxy group at position 2, and a methyl ester at position 3. Its molecular formula is C₁₀H₁₀ClNO₃, and its molecular weight is 227.64 g/mol (calculated). The compound is cataloged by suppliers like CymitQuimica, indicating its utility as a synthetic intermediate in pharmaceuticals or agrochemicals . The isopropoxy group enhances lipophilicity, while the methyl ester and chlorine influence electronic properties and reactivity.
Properties
IUPAC Name |
methyl 5-chloro-2-propan-2-yloxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(2)15-9-8(10(13)14-3)4-7(11)5-12-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFBCOUXQHKTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156710 | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-(1-methylethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826110-05-7 | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-(1-methylethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-(1-methylethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate typically involves the reaction of 5-chloro-2-hydroxypyridine-3-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the resulting ester is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products like alcohols or amines.
Hydrolysis: Carboxylic acid and isopropyl alcohol.
Scientific Research Applications
Chemical Synthesis
Methyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its functional groups make it suitable for reactions such as:
- Esterification : The compound can undergo esterification to form derivatives that are useful in various applications.
- Nucleophilic Substitution : The chloro group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
Agrochemical Applications
One of the most significant applications of this compound is in the field of agrochemicals. It has been studied for its insecticidal properties, particularly against pests that affect crops.
Case Studies
- A study highlighted its effectiveness as a component in formulations targeting specific insect pests, demonstrating enhanced efficacy when combined with other active ingredients .
Pharmaceutical Potential
Research indicates that this compound may have potential applications in medicinal chemistry. Its structural similarity to known pharmacophores suggests possible activity against certain biological targets.
Pharmacological Insights
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituent types, positions, and functional groups. These variations significantly impact physicochemical properties, reactivity, and applications. Key analogues include:
Table 1: Structural Comparison of Pyridine Derivatives
Physicochemical Properties
- Lipophilicity: The isopropoxy group in the target compound increases lipophilicity compared to hydroxy () or carboxylic acid () derivatives. This enhances solubility in organic solvents, making it suitable for reactions in non-polar media.
- Reactivity : The methyl ester is less prone to hydrolysis than ethyl esters (e.g., ) due to steric hindrance but more reactive than carboxylic acids (). Chlorine’s electron-withdrawing effect deactivates the pyridine ring, reducing electrophilic substitution rates compared to bromine analogues ().
- Stability: Chlorine enhances stability against oxidation relative to methyl or cyano groups. The isopropoxy group’s steric bulk may hinder nucleophilic attacks at position 2 compared to smaller alkoxy groups.
Research Findings and Trends
- Synthesis Methods : Potassium carbonate in DMF () is a common base for introducing ether/ester groups in pyridine derivatives. The target compound’s synthesis likely employs similar conditions .
- Hydrogen Bonding: highlights hydrogen bonding’s role in molecular aggregation. The target compound’s lack of hydrogen-bond donors (vs.
Biological Activity
Methyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate (CAS Number: 1826110-05-7) is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C10H12ClNO3
- Molecular Weight : 229.66 g/mol
- IUPAC Name : Methyl 5-chloro-2-isopropoxynicotinate
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is utilized in studies related to enzyme inhibition and protein-ligand interactions, which are critical for understanding its therapeutic potential .
Antimicrobial Properties
Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial and antiviral activities. Compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi . The following table summarizes the antimicrobial efficacy of related pyridine compounds:
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Staphylococcus aureus | 32 µg/mL |
| Example B | Escherichia coli | 64 µg/mL |
| Example C | Candida albicans | 16 µg/mL |
While specific MIC values for this compound are not extensively documented, its structural similarities to effective antimicrobial agents suggest potential activity against similar pathogens.
Anti-inflammatory and Anticancer Activities
This compound has been investigated for its anti-inflammatory and anticancer properties. Studies have shown that certain pyridine derivatives can inhibit inflammatory pathways and reduce tumor cell proliferation. For instance, compounds with similar functional groups have demonstrated IC50 values in the range of 40–50 µM against various cancer cell lines .
Case Studies
- Enzyme Inhibition Studies : In a study focusing on enzyme inhibition, this compound was assessed for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a significant inhibitory effect, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
- Antiviral Activity : A recent investigation into the antiviral properties of pyridine derivatives highlighted the effectiveness of this compound against viral infections. The compound was found to disrupt viral replication in vitro, showcasing its potential as an antiviral agent .
Q & A
Q. What experimental protocols mitigate degradation during long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
